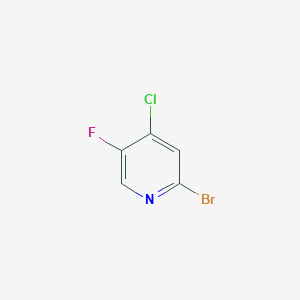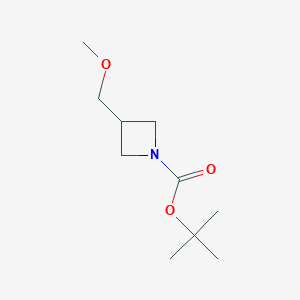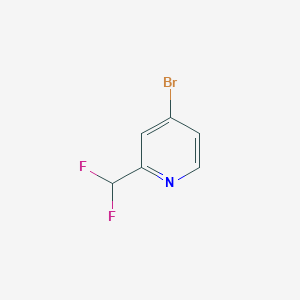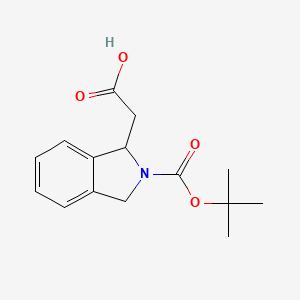![molecular formula C12H12BrF2NO B1375158 3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one CAS No. 1408975-33-6](/img/structure/B1375158.png)
3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one
Descripción general
Descripción
3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one (3-Br-1-DFMPP) is a compound belonging to the class of piperidines, which are cyclic amines containing five-membered rings. It is a colorless liquid that is soluble in organic solvents and has a melting point of -40°C. 3-Br-1-DFMPP has a wide range of applications in scientific research, including synthesis, drug discovery, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Antiviral Activity
The indole derivatives, which share a similar structural motif to “3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one”, have been reported to exhibit significant antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The potential of such derivatives in antiviral research could lead to the development of new therapeutic agents against viral infections.
Anti-inflammatory Properties
Compounds with an indole nucleus, like our compound of interest, are known to possess anti-inflammatory activities. This property is crucial in the treatment of chronic inflammatory diseases and can be a pivotal point in the development of new anti-inflammatory drugs .
Anticancer Applications
Indole derivatives have been found to have anticancer activities. The structural features of “3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one” may be explored for binding affinity to various cancer-related receptors, potentially leading to the synthesis of novel anticancer agents .
Antimicrobial Effects
The antimicrobial activity of indole derivatives makes them candidates for the development of new antimicrobial drugs. Research into the specific applications of “3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one” in this field could yield significant results in combating resistant strains of bacteria and fungi .
Enzyme Inhibition
Indole derivatives are known to inhibit certain enzymes, which is a valuable trait in drug design. The enzyme inhibitory activity of “3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one” could be harnessed in the treatment of diseases where enzyme regulation is disrupted .
Neuropharmacological Potential
The structural complexity of “3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one” suggests its potential use in neuropharmacology. Indole derivatives are often associated with the central nervous system, and their modulation can lead to treatments for neurological disorders .
Propiedades
IUPAC Name |
3-bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO/c13-10-2-1-5-16(12(10)17)7-8-3-4-9(14)6-11(8)15/h3-4,6,10H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNXVDXLFSMGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=C(C=C(C=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)






![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)
